molecular formula C13H15F3N2O4 B2604667 4-(2-(2-(Trifluoromethyl)-4-nitrophenoxy)ethyl)morpholine CAS No. 850797-92-1

4-(2-(2-(Trifluoromethyl)-4-nitrophenoxy)ethyl)morpholine

Cat. No.: B2604667
CAS No.: 850797-92-1
M. Wt: 320.268
InChI Key: PDOWEJZBJZMEDA-UHFFFAOYSA-N
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Description

The compound “4-(2-(2-(Trifluoromethyl)-4-nitrophenoxy)ethyl)morpholine” is a morpholine derivative. Morpholine is a heterocyclic organic compound featuring both amine and ether functional groups . This specific derivative has a trifluoromethyl group and a nitro group attached to the phenyl ring, which is connected to the morpholine ring via an ethyl linker .


Molecular Structure Analysis

The molecular structure of this compound includes a morpholine ring, an ethyl linker, and a phenyl ring with a trifluoromethyl group and a nitro group . The empirical formula is C11H11F3N2O3, and the molecular weight is 276.21 .


Chemical Reactions Analysis

While the specific chemical reactions involving “this compound” are not detailed in the search results, morpholine derivatives are known to participate in various chemical reactions. For example, they can act as nucleophilic CF3 sources .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For morpholine, it is a base and forms a salt when treated with hydrochloric acid . The specific physical and chemical properties of “this compound” are not detailed in the search results.

Scientific Research Applications

Synthesis and Intermediate Applications

  • The compound Ethyl 4-(4-nitrophenoxy) picolinate, a derivative of 4-(2-(2-(Trifluoromethyl)-4-nitrophenoxy)ethyl)morpholine, is important for synthesizing biologically active compounds. It was synthesized through a three-step process from 2-picoliniacid, demonstrating the utility of this compound in synthetic chemistry (Xiong et al., 2019).
  • A study on the synthesis of various benzamides highlighted the role of this compound as an intermediate in producing compounds with gastrokinetic activity. These compounds showed promising results in enhancing gastric emptying, demonstrating the compound's significance in medicinal chemistry (Kato et al., 1991).

Chemical Reactions and Properties

  • A novel one-pot, three-component Wittig–SNAr approach was developed using this compound as an intermediate for aurora 2 kinase inhibitors. This showcases its role in facilitating complex chemical reactions with high stereoselectivity and moderate to high yield, emphasizing its versatility in chemical synthesis (Xu et al., 2015).
  • In another study, the synthesis and hydrogenation of (E)-γ-aryl-γ-morpholino-α-trifluoromethylated allyl alcohols were explored. This compound served as an intermediate for the preparation of β-trifluoromethylated aldol products, further highlighting its role in advanced synthetic pathways (Funabiki et al., 2010).

Catalysis and Oxidation Processes

  • A study described the use of this compound in Swern oxidation, a process important in organic synthesis. This study underlines the compound's utility in promoting oxidation reactions under mild conditions, contributing to more efficient and environmentally friendly chemical processes (Ye et al., 2016).

Other Applications

  • Research on the reaction kinetics of various amines with specific carbonates and thiocarbonates included morpholine derivatives as reactants. This study contributes to a deeper understanding of reaction mechanisms and kinetics, an essential aspect of chemical research (Castro et al., 2014).
  • Investigations into the properties and complexation behavior of morpholine derivatives, including this compound, with palladium(II) and mercury(II) have been conducted. This highlights its significance in the study of organometallic chemistry and potential applications in catalysis or material science (Singh et al., 2000).

Mechanism of Action

The mechanism of action of morpholine derivatives can vary depending on their specific structure and the context in which they are used. For instance, some morpholine derivatives are known to inhibit certain pathways leading to fever and inflammation . The specific mechanism of action for “4-(2-(2-(Trifluoromethyl)-4-nitrophenoxy)ethyl)morpholine” is not provided in the search results.

Safety and Hazards

Morpholine is classified as a flammable liquid and vapor. It is also harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage. It is suspected of damaging fertility or the unborn child . The specific safety and hazards associated with “4-(2-(2-(Trifluoromethyl)-4-nitrophenoxy)ethyl)morpholine” are not provided in the search results.

Properties

IUPAC Name

4-[2-[4-nitro-2-(trifluoromethyl)phenoxy]ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O4/c14-13(15,16)11-9-10(18(19)20)1-2-12(11)22-8-5-17-3-6-21-7-4-17/h1-2,9H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOWEJZBJZMEDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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